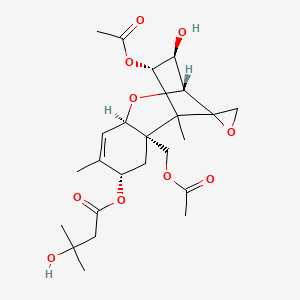

3'-Hydroxy-T-2 toxin

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H34O10 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C24H34O10/c1-12-7-16-23(10-30-13(2)25,8-15(12)33-17(27)9-21(4,5)29)22(6)19(32-14(3)26)18(28)20(34-16)24(22)11-31-24/h7,15-16,18-20,28-29H,8-11H2,1-6H3/t15-,16+,18+,19+,20+,22?,23+,24?/m0/s1 |

InChI Key |

MLDQZNYFEGLVAS-IAQSYKHTSA-N |

SMILES |

CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)(C)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Synonyms |

3'-hydroxy-T-2 toxin |

Origin of Product |

United States |

Fungal Biosynthesis and Biogenesis of Trichothecene Precursors to 3 Hydroxy T 2 Toxin

Identification of Trichothecene-Producing Fusarium Species and Related Fungi

Trichothecenes, a large family of sesquiterpenoid mycotoxins, are produced by a variety of fungal genera. The primary producers of T-2 toxin, the immediate precursor to 3'-Hydroxy-T-2 toxin, belong to the genus Fusarium. Several species within this genus are recognized for their ability to synthesize T-2 toxin, often contaminating agricultural commodities.

Key Fusarium species implicated in the production of T-2 toxin include:

Fusarium sporotrichioides : Widely regarded as one of the most significant producers of T-2 toxin. nih.govnih.govwikipedia.org

Fusarium langsethiae : Another major producer of T-2 and HT-2 toxins, particularly in oats and barley in Europe. nih.gov

Fusarium poae : While some reports have suggested low-level T-2 toxin production by this species, recent genomic and chemical analyses indicate that F. poae is not a significant producer of T-2 or HT-2 toxins. acs.org

Fusarium acuminatum : Also cited as a producer of T-2 toxin. wikipedia.org

Beyond Fusarium, other fungal genera are known to produce a diverse array of trichothecenes, although their production of T-2 toxin is less prominent. These genera include Myrothecium, Stachybotrys, Trichoderma, and Trichothecium. nih.gov The focus for precursors of 3'-Hydroxy-T-2 toxin, however, remains primarily on the aforementioned Fusarium species.

Table 1: Key Fungal Producers of T-2 Toxin

| Fungal Species | Primary Trichothecene (B1219388) Produced | Commonly Contaminated Substrates |

|---|---|---|

| Fusarium sporotrichioides | T-2 toxin, HT-2 toxin, Neosolaniol (B1681912) | Maize, wheat, barley, oats |

| Fusarium langsethiae | T-2 toxin, HT-2 toxin | Oats, barley |

| Fusarium poae | Nivalenol, Fusarenon-X, Diacetoxyscirpenol (B1670381) (T-2/HT-2 production is not well-supported) | Wheat, barley, oats |

| Fusarium acuminatum | T-2 toxin, Diacetoxyscirpenol | Cereals, legumes |

Genetic and Enzymatic Pathways of Trichothecene Core Structure Formation

The biosynthesis of trichothecenes is a complex process orchestrated by a cluster of genes known as the Tri gene cluster. These genes encode the enzymes responsible for the stepwise synthesis of the characteristic trichothecene core structure. The pathway begins with a primary metabolite, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions.

Initial Steps in the Pathway:

Cyclization of FPP: The first committed step in trichothecene biosynthesis is the cyclization of FPP to form trichodiene (B1200196). This reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. nih.gov

Oxygenation of Trichodiene: Following its formation, trichodiene undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase encoded by the Tri4 gene. In Fusarium species, this results in the addition of four oxygen atoms to form isotrichotriol. nih.gov

Isomerization and Cyclization: Isotrichotriol then undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, which is the first intermediate with the toxic trichothecene ring structure. nih.gov

Formation of T-2 Toxin Precursors:

From isotrichodermol, a series of hydroxylation and acylation steps, catalyzed by enzymes encoded by other Tri genes, lead to the formation of more complex type A trichothecenes like T-2 toxin. Key genes involved in these later steps include:

Tri13 and Tri7 : These genes are involved in the hydroxylation and subsequent acetylation at the C-4 position. mdpi.com

Tri1 and Tri16 : These genes are crucial for the specific hydroxylation and acylation at the C-8 position, which is a key step in the biosynthesis of T-2 toxin. acs.orgmdpi.com The presence and functionality of these genes can determine whether a Fusarium strain produces T-2 toxin or other trichothecenes like diacetoxyscirpenol (DAS). mdpi.com

Tri8 : This gene is also involved in the later stages of T-2 toxin biosynthesis. mdpi.com

Table 2: Key Genes and Enzymes in T-2 Toxin Biosynthesis

| Gene | Enzyme | Function in the Biosynthetic Pathway |

|---|---|---|

| Tri5 | Trichodiene synthase | Catalyzes the cyclization of farnesyl pyrophosphate to trichodiene. |

| Tri4 | Cytochrome P450 monooxygenase | Catalyzes a series of oxygenations of trichodiene to form isotrichotriol. |

| Tri13 | Hydroxylase | Catalyzes hydroxylation at the C-4 position. |

| Tri7 | Acetyltransferase | Catalyzes the acetylation of the hydroxyl group at C-4. |

| Tri1 | Hydroxylase | Essential for the hydroxylation at the C-8 position. |

| Tri16 | Acyltransferase | Involved in the acylation at the C-8 position, leading to the formation of the isovaleryl group of T-2 toxin. |

Environmental and Agronomic Factors Influencing Trichothecene Production

The production of trichothecenes by Fusarium species is not constitutive but is significantly influenced by a range of environmental and agronomic factors. These factors can affect fungal growth, colonization of host plants, and the expression of the Tri gene cluster, thereby impacting the levels of mycotoxin contamination in agricultural products.

Key Influential Factors:

Temperature: Fusarium species that produce T-2 toxin, such as F. sporotrichioides, generally thrive in cool and moist conditions. nih.gov

Water Activity (aw): High water activity is conducive to fungal growth and mycotoxin production.

Substrate: The type of grain, such as oats, barley, and wheat, can influence the extent of fungal colonization and the specific mycotoxins produced. wikipedia.org

Agronomic Practices:

Crop Rotation: Continuous cropping of cereals can lead to an accumulation of fungal inoculum in the soil and crop residues, increasing the risk of infection and mycotoxin contamination.

Tillage Practices: Reduced or no-tillage systems can leave infected crop debris on the soil surface, which can serve as a source of inoculum for subsequent crops.

Fungicide Application: The timing and efficacy of fungicide treatments can impact the level of Fusarium infection and, consequently, mycotoxin levels.

Harvest Time: Delayed harvesting can expose crops to environmental conditions that favor fungal growth and toxin production.

Table 3: Environmental and Agronomic Factors Affecting T-2 Toxin Production

| Factor | Condition Favoring T-2 Toxin Production |

|---|---|

| Temperature | Cool to moderate temperatures |

| Moisture | High humidity and water activity |

| Host Plant | Susceptible cereal varieties (e.g., oats, wheat, barley) |

| Crop Rotation | Monoculture of susceptible crops |

| Tillage | No-till or minimum tillage practices |

| Harvesting | Delayed harvest, improper storage |

Speculative Biosynthetic Routes Leading to 3'-Hydroxylation within Fungi

The direct biosynthesis of 3'-Hydroxy-T-2 toxin by Fusarium or other fungi has not been definitively established in scientific literature. The hydroxylation at the 3' position of the isovaleryl side chain at C-8 is primarily documented as a metabolic conversion product in animals and plants that have been exposed to T-2 toxin. nih.gov This suggests that it is a detoxification or modification step carried out by the host organism's enzymes.

However, it is plausible to speculate on potential fungal biosynthetic routes based on the known enzymatic capabilities of trichothecene-producing fungi. The Tri gene cluster encodes several cytochrome P450 monooxygenases, which are known to catalyze hydroxylation reactions at various positions on the trichothecene skeleton.

A Speculative Hypothesis:

It is conceivable that a fungal cytochrome P450 monooxygenase, possibly one with broad substrate specificity or a currently uncharacterized function, could catalyze the hydroxylation of the isovaleryl group of T-2 toxin. This could occur as a minor biosynthetic side reaction or as a self-protection mechanism by the fungus to reduce the toxicity of the produced T-2 toxin. The enzymes encoded by genes such as Tri4 and Tri1, which are known to be involved in multiple oxygenation steps, would be primary candidates for such an activity.

Further research, including metabolomic studies of T-2 toxin-producing Fusarium strains under various culture conditions and functional characterization of the P450 enzymes within the Tri gene cluster, would be necessary to confirm whether fungi are capable of directly synthesizing 3'-Hydroxy-T-2 toxin. At present, the prevailing evidence points to its formation as a metabolite in organisms contaminated with T-2 toxin.

Metabolic Pathways and Biotransformation of T 2 Toxin to 3 Hydroxy T 2 Toxin

Phase I Metabolic Reactions of T-2 Toxin

Phase I metabolism of T-2 toxin primarily involves hydrolysis, hydroxylation, and de-epoxidation reactions, which introduce or expose polar functional groups.

Hydroxylation is a key Phase I metabolic reaction for T-2 toxin. Specifically, the formation of 3'-Hydroxy-T-2 toxin occurs through the addition of a hydroxyl group at the C-3' position of the isovaleryl side chain at C-8 of the T-2 toxin structure efeedlink.com. This oxidative process takes place in cellular microsomes and requires the presence of NADPH as a cofactor efeedlink.comnih.gov. The presence of 3'-Hydroxy-T-2 toxin has been observed in various animal species, including mice, rats, monkeys, rabbits, chickens, swine, and cows, following exposure to T-2 toxin efeedlink.com. In human urine samples, 3'-Hydroxy-T-2 toxin has been tentatively found in a high prevalence, indicating its significant role in human metabolism of T-2 toxin mdpi.com.

The hydroxylation of T-2 toxin, including the formation of 3'-Hydroxy-T-2 toxin, is mediated by cytochrome P450 (CYP) enzymes researchgate.net. Research indicates that these enzymes, particularly those found in intestinal and hepatic microsomes, play a significant role in this process researchgate.net. The hydroxylation reaction has been shown to be enhanced by treating mice with phenobarbital, a known inducer of cytochrome P450 enzymes, which strongly suggests the involvement of the CYP system in the C-3' hydroxylation of T-2 toxin nih.gov. While specific detailed research findings on the individual contributions of CYP3A4, CYP2E1, CYP1A2, CYP2C9, CYP2B6, CYP2D6, and CYP2C19 to the 3'-hydroxylation of T-2 toxin are not extensively detailed, the general involvement of cytochrome P450 esterases in this metabolic route is well-established nih.govresearchgate.net.

Deacetylation is often the predominant metabolic pathway for T-2 toxin, particularly the rapid deacetylation at the C-4 acetyl group, which leads to the formation of HT-2 toxin europa.eunih.govmdpi.com. This reaction is catalyzed by non-specific carboxyesterases found in various tissues, including the liver and blood plasma europa.eu. HT-2 toxin is considered the main metabolite in humans capes.gov.brnih.gov.

Further deacetylation and hydrolysis reactions can lead to other metabolites:

Neosolaniol (B1681912) (NEO) : Formed by the hydrolysis and release of the isovaleryl moiety at the C-8 position, in addition to deacetylation mdpi.comacs.orgacs.orgmdpi.com.

T-2 Triol : A further deacetylated product researchgate.neteuropa.eumdpi.comcapes.gov.brnih.govacs.orgmdpi.com.

T-2 Tetraol : Represents a more extensively deacetylated form researchgate.neteuropa.eumdpi.comcapes.gov.brnih.govacs.orgmdpi.com.

There is a significant interplay between deacetylation and hydroxylation pathways. For instance, HT-2 toxin, a primary deacetylation product, can undergo further hydroxylation at the C-3' position to yield 3'-hydroxy-HT-2 toxin efeedlink.comnih.govcapes.gov.brmdpi.comnih.gov. This demonstrates that metabolites from deacetylation can subsequently serve as substrates for hydroxylation reactions. In some cases, such as the transformation from T-2 to T-2 tetraol, the metabolic pathway is considered an inactivation pathway capes.gov.brnih.gov.

De-epoxidation is another important Phase I metabolic route for T-2 toxin, typically occurring at the C-11 and C-12 positions researchgate.neteuropa.eu. This reaction is generally regarded as a detoxification pathway, as the epoxy group is crucial for the typical toxic effects of trichothecenes researchgate.netnih.govnih.govacs.orgmdpi.com. De-epoxy products, such as de-epoxy-3'-hydroxy-HT-2 and de-epoxy-T2-triol, have been identified nih.govacs.org. While de-epoxidation is a significant detoxification mechanism in animals, de-epoxy products are generally not found in humans capes.gov.brnih.gov.

Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of T-2 toxin and its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.

Glucuronidation is a major Phase II metabolic pathway for T-2 toxin and its hydroxylated metabolites in various species, including humans, rats, mice, and pigs efeedlink.comeuropa.euacs.orgmdpi.comrivm.nl. This process involves the conjugation of the mycotoxin or its metabolites with glucuronic acid, primarily catalyzed by microsomal glucuronyl transferases or glucuronidases efeedlink.com.

Key glucuronide conjugates identified include:

T-2-3-glucuronic acid (T-2-3-GlcA) mdpi.commdpi.com

HT-2-3-glucuronic acid (HT-2-3-GlcA) mdpi.commdpi.comrivm.nl

HT-2-4-glucuronic acid (HT-2-4-GlcA) mdpi.commdpi.comrivm.nl

These glucuronide conjugates are important for the elimination of the toxins via urinary and biliary excretion europa.eu. Studies in human urine samples have shown the presence of T-2-3-GlcA and HT-2-3-GlcA, with HT-2-3-GlcA often being a major Phase II metabolite mdpi.comacs.orgrivm.nl. The formation of glucuronide conjugates is considered a crucial detoxification mechanism europa.eu.

Detailed Research Findings: Prevalence of T-2 Toxin Metabolites in Human Urine

A study investigating the metabolic profile of T-2 toxin in human urine samples (n=300) collected in South Italy revealed the prevalence of various metabolites. Hydroxylation was identified as a main biotransformation pathway, with 3'-OH-T-2 and T-2 triol showing significantly higher prevalence compared to other metabolites mdpi.com.

Prevalence of T-2 Toxin and its Major Metabolites in Human Urine mdpi.com

| Compound | Prevalence (%) |

| T-2 Toxin | 21 |

| 3'-Hydroxy-T-2 Toxin | 99.7 |

| T-2 Triol | 56 |

| HT-2 Toxin | 30 |

This data highlights the widespread occurrence of 3'-Hydroxy-T-2 toxin in human urine, suggesting its significance as a biomarker of T-2 toxin exposure mdpi.com.

Cellular and Molecular Mechanisms of Action of 3 Hydroxy T 2 Toxin

Ribosomal Stress Response and Protein Synthesis Inhibition

The most prominent molecular target of trichothecenes, including T-2 toxin and its metabolites, is the eukaryotic ribosome, specifically the 60S ribosomal subunit. nih.govucuenca.edu.ecthegoodscentscompany.comuni.lumdpi.com This interaction is considered the primary mode of their toxic action, leading to a ribotoxic stress response. uni.luuni.lunih.govmdpi.com

T-2 toxin, and by extension 3'-Hydroxy-T-2 toxin, demonstrates a strong affinity for the 60S ribosomal subunit in eukaryotic cells. nih.govnih.govuni.lumdpi.comwmcloud.orguni.lu This binding occurs at the peptidyl transferase center (PTC) of the ribosome, a crucial site for peptide bond formation during protein synthesis. uni.lumdpi.comuni.lufumizol.hu The sensitivity of eukaryotic cells to these toxins is attributed to the specific characteristics of their 60S ribosomal subunits. uni.lu

The binding of trichothecenes to the 60S ribosomal subunit directly interferes with the fundamental processes of protein synthesis. T-2 toxin has been shown to inhibit protein synthesis, particularly in the initiation phase of polypeptide chain formation. ucuenca.edu.ecwmcloud.org Beyond initiation, these mycotoxins can also impede the elongation and termination phases of protein synthesis. nih.govuni.luuni.lufumizol.hu This broad inhibitory effect on translation is a hallmark of trichothecene (B1219388) toxicity.

The impact on protein synthesis can be significant, even at low concentrations. For instance, T-2 toxin has been observed to cause substantial inhibition of protein synthesis in rat hepatocytes. wmcloud.org

Table 1: Effects of T-2 Toxin on Protein Synthesis

| Cell Type / System | T-2 Toxin Concentration | Observed Effect | Source |

| Rat hepatocytes | 0.01 ng/ml | 75% inhibition of protein synthesis | wmcloud.org |

| Spleen cells (in vitro) | 0.5 ng/ml | 55% inhibition of protein synthesis | nih.gov |

Nucleic Acid Synthesis Disruption

In addition to their primary effect on protein synthesis, 3'-Hydroxy-T-2 toxin and its parent compound, T-2 toxin, are known to disrupt nucleic acid synthesis. This effect is often considered secondary to the profound inhibition of protein synthesis. thegoodscentscompany.comthegoodscentscompany.com

T-2 toxin inhibits DNA synthesis both in vivo and in vitro. nih.govfumizol.huuni.lunih.govuni.lunih.govwmcloud.orguni.luthegoodscentscompany.commycocentral.eu Studies have reported DNA damage and clastogenic effects at concentrations that also inhibit protein and DNA synthesis. wmcloud.org T-2 toxin can also induce unscheduled DNA synthesis (UDS) in cultured human fibroblasts. wmcloud.org Furthermore, there is evidence suggesting that T-2 toxin can disrupt the activity of DNA polymerases and other proteins involved in DNA metabolism. ucuenca.edu.eccdutcm.edu.cn

Table 2: Effects of T-2 Toxin on DNA Synthesis

| Cell Type / System | T-2 Toxin Concentration | Observed Effect | Source |

| Spleen cells (in vitro) | 0.25 ng/ml | 73% inhibition of DNA synthesis | nih.gov |

| Cultured human fibroblasts | 0.005-0.5 µg/ml | Induction of unscheduled DNA synthesis (UDS) | wmcloud.org |

Induction of Apoptosis and Programmed Cell Death

A significant consequence of the cellular and molecular disruptions caused by 3'-Hydroxy-T-2 toxin and related trichothecenes is the induction of apoptosis, or programmed cell death. nih.govucuenca.edu.ecthegoodscentscompany.comfumizol.huuni.lunih.govuni.lunih.govwmcloud.orgmycocentral.eucdutcm.edu.cnmitoproteome.orgepa.gov This apoptotic response is a critical aspect of their cytotoxicity.

Trichothecenes trigger a "ribotoxic stress response" by inhibiting protein synthesis. This stress response leads to the activation of stress-activated kinases, such as c-Jun N-terminal kinase 1 (JNK1) and p38 mitogen-activated protein kinase (p38MAPK). nih.govuni.lunih.govwmcloud.orgcdutcm.edu.cn The activation of these signaling pathways plays a crucial role in signaling for cell survival or inducing cell death, with concurrent protein inhibition often favoring cell death. wmcloud.orgcdutcm.edu.cn

Furthermore, T-2 toxin induces mitochondrial dysfunction, evidenced by a decrease in mitochondrial transmembrane potential and altered expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. mitoproteome.orgepa.gov This mitochondrial pathway contributes significantly to the apoptotic process. T-2 toxin also promotes pro-apoptotic conditions by up-regulating p53 proteins, which in turn influences the balance of Bax/Bcl-2 and Bax/BclxL ratios, favoring apoptosis. cdutcm.edu.cn Apoptosis induced by T-2 toxin has been observed in various cell types, including HL-60 cells, Raw 264.7 cells, Jurkat cells, and in thymic and splenic lymphocytes in vivo. ucuenca.edu.ecfumizol.hunih.govwmcloud.orgmitoproteome.org

Table 3: Apoptotic Induction by T-2 Toxin in BV2 Cells

| T-2 Toxin Concentration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Source |

| 0 ng/mL (Control) | 2.74 | 2.28 | mitoproteome.org |

| 1.25 ng/mL | 2.56 | 3.85 | mitoproteome.org |

| 2.5 ng/mL | 7.99 | 4.60 | mitoproteome.org |

| 5 ng/mL | 34.1 | 21.0 | mitoproteome.org |

Immunomodulatory Effects at the Cellular Level

Impact on Lymphoid Cells and Proliferation

3'-Hydroxy-T-2 toxin, along with T-2 toxin and other metabolites, significantly impacts lymphoid cells, leading to a reduction in their proliferative capacity and inducing cell depletion in lymphoid organs wikipedia.orgnih.govnih.gov. T-2 toxin, for instance, has been shown to reduce responses to mitogens in human lymphocytes in vitro with an IC50 ranging from 0.9 to 1.3 nM wikipedia.org. The toxicity of T-2 toxin on living beings is notably manifested through its deleterious effects on lymphoid cells and its diminishing impact on the immune system nih.gov.

Research indicates that T-2 toxin causes apoptosis in various cell types, including thymic and splenic lymphocytes, as well as bone marrow and intestinal epithelial crypt cells in mice wikipedia.org. The rank order of potency for inducing thymic apoptosis among certain trichothecenes and their metabolites highlights the significant role of 3'-Hydroxy-T-2 toxin, which is comparable in potency to T-2 toxin itself wikipedia.org.

Table 1: Relative Potency to Induce Thymic Apoptosis wikipedia.org

| Compound | Relative Potency (Rank Order) |

| T-2 toxin | High |

| 3'-Hydroxy-T-2 toxin | High |

| HT-2 toxin | Moderate |

| 3'-Hydroxy-HT-2 | Moderate |

| Neosolaniol (B1681912) | Low |

| T-2 tetraol | Low |

| Vehicle control | Lowest |

T-2 toxin inhibits protein synthesis, a primary mechanism of its cytotoxicity, by binding strongly to the 60S ribosomal subunit and inhibiting peptidyl transferase activity, thereby preventing polypeptide chain initiation wikipedia.orgnih.govuni.lu. This inhibition is particularly evident in actively proliferating cells, including those in the bone marrow, spleen, and thymus wikipedia.orgnih.govnih.gov. Studies have shown that T-2 toxin exposure results in leukopenia and cell depletion in lymphoid organs nih.gov. It also impairs antibody production and hinders the development of dendritic cells nih.govuni.lu. Specific subpopulations of thymocytes, such as CD4/CD8 double-positive T cells, and B lymphocyte precursors (CD44low and CD45low cells) are highly sensitive to T-2 toxin wikipedia.orgnih.gov. Furthermore, T-2 toxin is reported to inhibit the production of interleukins IL-2 and IL-5 by T cells nih.govuni.lu.

Modulation of Immune Signaling Pathways (e.g., JAK/STAT, NF-κB)

Trichothecene mycotoxins, including T-2 toxin and its modified forms like 3'-Hydroxy-T-2 toxin, are known to modulate crucial immune signaling pathways. These modulations are central to their immunotoxic effects.

MAP Kinase Pathways: T-2 toxin and its metabolites can activate stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase 1 (JNK1) and p38MAPK (SAPK2) wikipedia.org. This activation is part of a "ribotoxic stress response" triggered by inhibitors of peptidyl transferase, leading to the activation of MAP kinases wikipedia.org. Additionally, T-2 toxin can activate extracellular signal-regulated protein kinase 1 and 2 (ERK1/2), which typically mediates cell proliferation wikipedia.org. The interplay between the ERK1/2 pathway and the stress-activated JNK/p38 MAP kinase pathway is considered fundamental in determining whether a cell undergoes survival or apoptosis wikipedia.org. Different metabolites of T-2 toxin vary in their ability to inhibit protein synthesis, activate MAP kinases, and induce apoptosis wikipedia.org.

JAK/STAT Pathway: Modified forms of T-2 toxin, such as T-2-3-glucoside, exert their immunotoxic effects by signaling through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, rather than the MAPK pathway bipm.orgnih.gov. Studies in RAW264.7 cells have shown that T-2 toxin and its modified forms can activate the JAK/STAT pathway, leading to significant activation of JAK1 and STAT2, and STAT3 phosphorylation mycocentral.eu. This activation is also associated with the induction of interleukin-6 (IL-6) and interleukin-1 beta (IL-1β) mRNA gene expression mycocentral.eu.

NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another key immune signaling pathway modulated by T-2 toxin nih.govnih.govnih.gov. T-2 toxin can mediate inflammatory responses by modulating the binding activities of specific transcription factors, subsequently inducing cytokine gene expression mycocentral.eu. Furthermore, the degradation of cartilage matrix induced by T-2 toxin has been linked to the involvement of the Toll-like receptor (TLR)/NF-κB/ESE-1 signaling pathway, with observed upregulation of TLR-2 and TLR-4 fumizol.hu.

Mechanisms of "Immune Evasion" Hypothesis

A notable aspect of trichothecene immunotoxicity, including that potentially mediated by 3'-Hydroxy-T-2 toxin, is the concept of "immune evasion" bipm.orgnih.gov. This hypothesis suggests that these toxins can initiate activities within cells that allow pathogens to circumvent or escape the host immune response bipm.org. Trichothecenes are known to exert strong immunosuppressive effects, making the host more susceptible to infections by various pathogens, including bacteria and viruses nih.gov.

One proposed mechanism for this "immune evasion" involves the activation of autophagy bipm.orgnih.gov. Autophagy, a cellular process involving the degradation and recycling of cellular components, has been shown to promote the immunosuppression induced by T-2 toxin bipm.org. There is a complex interplay between apoptosis and autophagy in response to T-2 toxin exposure bipm.org.

Additionally, T-2 toxin has been observed to reduce the mRNA expression of Toll-like Receptors (TLRs) in RAW264.7 cells nih.gov. TLRs are crucial pattern recognition receptors that play a vital role in initiating innate immune responses against pathogens. By downregulating TLR expression, trichothecenes may effectively "shape" the immune system in a way that allows pathogens to evade detection and subsequent host immune responses nih.gov. This interference with TLR activation can decrease the pattern recognition of pathogens, thereby interfering with the initiation of inflammatory immune responses against bacteria and viruses nih.gov. The ability of T-2 toxin to trigger hypoxia in cells, which is linked to the activation of hypoxia-inducible factors and the release of exosomes, also contributes to its immunotoxicity and potentially the immune evasion phenomenon bipm.org.

Analytical Methodologies for the Detection and Quantification of 3 Hydroxy T 2 Toxin

Sample Preparation Techniques

Effective sample preparation is a critical initial step to isolate 3'-Hydroxy-T-2 toxin from the matrix and remove interfering substances that could compromise the accuracy of subsequent analyses. The choice of technique depends on the nature of the sample matrix, whether it be cereal grains, animal feed, or biological fluids.

Extraction Methodologies from Diverse Matrices (e.g., Cereal Grains, Feed, Biological Samples)

The extraction process aims to efficiently transfer the toxin from the solid or liquid sample into a solvent. Common approaches include:

Solvent Extraction: Aqueous mixtures of organic solvents are widely used for the extraction of trichothecenes, including 3'-Hydroxy-T-2 toxin, from various matrices. mdpi.com Acetonitrile (B52724)/water and methanol/water mixtures are frequently employed for cereal grains and feed. mdpi.comeuropa.eueuropa.eu For instance, a mixture of acetonitrile, water, and formic acid (79:20.9:0.1, v/v/v) has been used for extracting T-2 toxin and its metabolites from wheat. acs.org In a study on animal feed, an extraction method using acetonitrile and water containing 0.3% formic acid was found to be effective for a range of mycotoxins. mdpi.com For biological samples like eggs, a tandem charcoal-alumina-Florisil column cleanup has been utilized following extraction. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, initially developed for pesticide residue analysis, has been adapted for mycotoxin extraction. afdo.org It involves an initial extraction with an organic solvent, followed by a salting-out step to partition the analytes into the organic layer. afdo.org A modified QuEChERS approach has been successfully applied for the simultaneous analysis of multiple mycotoxins, including T-2 toxin and its derivatives, in feed. mdpi.comafdo.org This method often incorporates a cleanup step using dispersive solid-phase extraction (dSPE). nih.gov

Clean-up and Purification Strategies

Following extraction, the crude extract typically undergoes a clean-up step to remove co-extracted matrix components that can interfere with the analysis. Common clean-up techniques include:

Solid-Phase Extraction (SPE): SPE columns are widely used to purify mycotoxin extracts. mdpi.com Various sorbents can be employed depending on the properties of the toxin and the matrix. For instance, Romer MycoSep® cleanup columns have been used for purifying extracts from Fusarium strains. biotechrep.ir

Immunoaffinity Columns (IACs): IACs utilize monoclonal or polyclonal antibodies specific to the target mycotoxin or a group of related mycotoxins. mdpi.comnih.gov This high degree of specificity results in very clean extracts. mdpi.com IACs have been successfully used for the analysis of T-2 and HT-2 toxins in cereals, feed, and foodstuffs. europa.eueuropa.eunih.gov The process involves applying the diluted crude extract to the column, washing away impurities, and then eluting the bound toxins with a solvent like acetonitrile. europa.eueuropa.eu

Dispersive Solid-Phase Extraction (dSPE): This is the clean-up step in the QuEChERS method, where a sorbent is added directly to the extract to bind and remove interfering substances. nih.gov

Chromatographic Separation Techniques

Chromatography is employed to separate the 3'-Hydroxy-T-2 toxin from other compounds in the purified extract before detection. The two primary chromatographic techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of T-2 toxin and its metabolites. acs.orgnih.govtandfonline.comnih.gov It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Reverse-Phase HPLC: This is the most common mode of HPLC used for mycotoxin analysis. It employs a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller particle size columns and higher pressures to achieve faster analysis times and better resolution compared to conventional HPLC. A UHPLC-Q-Orbitrap-HRMS method was used to analyze T-2 toxin and its metabolites in human urine. mdpi.comnih.gov

Gas Chromatography (GC)

GC separates compounds based on their volatility. Since trichothecenes like 3'-Hydroxy-T-2 toxin are not sufficiently volatile for direct GC analysis, a derivatization step is required to increase their volatility. mdpi.comnih.gov

Derivatization: This process involves chemically modifying the toxin to create a more volatile derivative. A common method is silylation, where trimethylsilyl (B98337) (TMS) ethers are formed. europa.eutandfonline.com

GC coupled with Mass Spectrometry (GC-MS): This combination is a powerful tool for the analysis of derivatized mycotoxins, providing both separation and structural information. europa.eunih.govasm.org

Mass Spectrometry (MS) Applications

Mass spectrometry is the preferred detection method for the analysis of 3'-Hydroxy-T-2 toxin due to its high sensitivity and specificity. nih.govnih.gov MS measures the mass-to-charge ratio of ions, allowing for the identification and quantification of specific compounds.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a widely used technique for mycotoxin analysis. mdpi.comafdo.org It involves the selection of a specific precursor ion (the molecular ion of the toxin), its fragmentation, and the detection of specific product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in identification and quantification.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and Fourier transform mass spectrometry (FTMS), provide very accurate mass measurements. acs.orgmdpi.comnih.gov This high accuracy allows for the determination of the elemental composition of a compound, which is invaluable for identifying unknown metabolites like 3'-Hydroxy-T-2 toxin, especially when a reference standard is not available. acs.org For instance, HPLC-FTMS has been used to identify and characterize T-2 toxin metabolites in cell cultures. acs.org Direct analysis in real time (DART) coupled with Orbitrap HRMS has also been explored for rapid screening. lcms.cz

Interactive Data Table: Analytical Methods for 3'-Hydroxy-T-2 Toxin

| Analytical Step | Technique | Matrix Examples | Key Findings/Application | Citations |

| Sample Preparation | Solvent Extraction | Cereal Grains, Feed, Biological Samples | Acetonitrile/water and methanol/water are common. | mdpi.comeuropa.eueuropa.euacs.org |

| QuEChERS | Feed, Cereal Grains | Rapid and effective multi-mycotoxin extraction. | mdpi.comafdo.orgnih.gov | |

| Immunoaffinity Columns (IAC) | Cereals, Feed, Foodstuffs | Highly selective cleanup results in clean extracts. | mdpi.comeuropa.eueuropa.eunih.gov | |

| Chromatography | HPLC/UHPLC | Cereal Extracts, Urine | Standard for separating T-2 metabolites. | acs.orgnih.govtandfonline.comnih.govmdpi.comnih.gov |

| GC | Cereal Extracts | Requires derivatization to increase volatility. | mdpi.comeuropa.eunih.govtandfonline.com | |

| Detection | Mass Spectrometry (MS/MS) | Various Extracts | High sensitivity and specificity for quantification. | mdpi.comafdo.org |

| High-Resolution MS (HRMS) | Cell Cultures, Urine | Accurate mass for identification of unknown metabolites. | acs.orgmdpi.comnih.gov |

Fragmentation Patterns and Structural Elucidation

The structural elucidation and confirmation of 3'-Hydroxy-T-2 toxin are heavily reliant on the interpretation of its fragmentation patterns in tandem mass spectrometry (MS/MS). When a precursor ion of the target analyte is selected and fragmented, it produces a unique spectrum of product ions that serves as a chemical fingerprint.

In the case of 3'-Hydroxy-T-2 toxin, which is a hydroxylated form of T-2 toxin, its fragmentation pattern is closely related to that of the parent compound. nih.gov The addition of a hydroxyl group at the C-3' position of the isovaleryl side chain is a key metabolic transformation. nih.gov This modification influences the fragmentation, but many characteristic fragments of the core trichothecene (B1219388) structure are retained. The cleavage of the isovaleryl side chain is a common fragmentation pathway. nih.gov For instance, in the analysis of T-2 toxin metabolites, the presence of an ion 16 Da higher than that of T-2 toxin suggests a monohydroxylated form, such as 3'-Hydroxy-T-2 toxin. acs.org The subsequent fragmentation of this ion, which is identical to that of T-2 toxin, helps to confirm its structure. nih.gov

The detailed analysis of these fragmentation patterns is essential for distinguishing between isomers and accurately identifying the specific metabolites present in a sample.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool in mycotoxin analysis, offering significant advantages for the study of 3'-Hydroxy-T-2 toxin and other metabolites. mdpi.com HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with a mass error of less than 5 ppm. nih.gov

This high mass accuracy allows for the confident determination of the elemental composition of an analyte, which is invaluable for identifying unknown or "emerging" mycotoxins and their metabolites without the need for corresponding analytical standards. nih.gov HRMS is particularly useful for retrospective data analysis, where previously acquired data can be re-interrogated for the presence of newly identified contaminants. mdpi.com In the context of 3'-Hydroxy-T-2 toxin, HRMS has been instrumental in characterizing the metabolic profiles of T-2 toxin in various biological systems. nih.gov

| Parameter | LC-MS/MS | GC-MS/MS | HRMS (e.g., Q-TOF, Orbitrap) |

| Sample Derivatization | Generally not required | Often required to increase volatility | Generally not required |

| Primary Application | Quantitative and qualitative analysis of known mycotoxins | Analysis of volatile and semi-volatile mycotoxins | Untargeted screening, metabolite identification, structural elucidation |

| Selectivity/Sensitivity | High | High | Very High |

| Key Advantage | Robustness for routine analysis | Established methodology for certain compounds | High mass accuracy for identification of unknown compounds |

Immunochemical Methods

Immunochemical methods, which are based on the specific binding between an antibody and an antigen, offer a rapid and cost-effective alternative for the screening of 3'-Hydroxy-T-2 toxin. These assays are particularly useful for high-throughput analysis of large numbers of samples.

Enzyme-Linked Immunosorbent Assays (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique. The development of an ELISA for 3'-Hydroxy-T-2 toxin involves producing antibodies that can specifically recognize the toxin. Both monoclonal and polyclonal antibodies have been developed for T-2 toxin and its metabolites. nih.govapsnet.org

A direct competitive ELISA format is commonly employed, where the toxin in the sample competes with a labeled toxin for a limited number of antibody binding sites. nih.govnih.gov The signal generated is inversely proportional to the concentration of the toxin in the sample. r-biopharm.com The validation of these ELISA kits is critical and is often performed in accordance with regulatory guidelines to ensure their reliability for screening purposes. nih.govnih.govresearchgate.net For instance, the T-2/HT-2 ELISA has been validated for the detection of these toxins in cereals and baby food at low screening target concentrations. nih.govnih.govresearchgate.net

Antibody Specificity and Cross-Reactivity Considerations

A crucial aspect of any immunoassay is the specificity of the antibody and its potential cross-reactivity with structurally related compounds. Since 3'-Hydroxy-T-2 toxin is a metabolite of T-2 toxin and often co-occurs with other metabolites like HT-2 toxin, understanding the cross-reactivity profile of the antibody is essential for accurate interpretation of the results.

Research has shown that antibodies raised against T-2 toxin can have poor cross-reactivity with 3'-Hydroxy-T-2 toxin. nih.gov This has led to the development of new immunogens and specific antibodies for 3'-Hydroxy-T-2 toxin. nih.gov One study detailed the production of an antibody against 3'-Hydroxy-T-2 toxin and reported its cross-reactivity with other toxins. nih.gov Conversely, some monoclonal antibodies developed for T-2 toxin have shown very low cross-reactivity (less than 0.5%) with 3'-Hydroxy-T-2 toxin. nih.gov Other research has focused on developing antibodies with broader cross-reactivity to detect a group of related toxins, such as T-2 and HT-2 toxins and their glucosides, simultaneously. mdpi.com

Cross-Reactivity of an Antibody Produced Against 3'-OH-T-2 Toxin

| Compound | Relative Cross-Reactivity |

|---|---|

| 3'-OH-T-2 | 1 |

| Acetyl-T-2 | 3 |

| T-2 | 4 |

| 3'-OH-acetyl-T-2 | 5 |

| 3'-OH-T-2-HS | 15 |

| T-2 isomer | 30 |

| HT-2 | 45 |

| 3'-OH-HT-2 | 175 |

Data from Wei et al. (1986). The relative cross-reactivity is a measure of the ability of the antibody to bind to other structurally similar toxins compared to its binding with the target toxin. nih.gov

Advances in Multi-Mycotoxin Analysis Including 3'-Hydroxy-T-2 Toxin

The co-occurrence of multiple mycotoxins in food and feed is a significant concern. Consequently, there has been a major shift towards the development of multi-mycotoxin analytical methods that can simultaneously detect and quantify a wide range of these contaminants, including 3'-Hydroxy-T-2 toxin, in a single analytical run. nih.govacs.org

LC-MS/MS is the cornerstone of modern multi-mycotoxin analysis due to its sensitivity, selectivity, and versatility. mdpi.comnih.gov These methods often employ a "dilute-and-shoot" approach, which simplifies sample preparation and increases throughput. issuu.com Advanced methods can now screen for hundreds of fungal and bacterial metabolites. mdpi.com The inclusion of isotopically labeled internal standards for different groups of mycotoxins helps to compensate for matrix effects and improve the accuracy of quantification. issuu.com

Recent advances in instrumentation, such as the coupling of ion mobility spectrometry (IMS) with HRMS (LC-IMS-MS), are further enhancing the capabilities of multi-mycotoxin analysis. mdpi.com This combination improves peak capacity, separates co-eluting isobaric compounds, and provides cleaner mass spectra, which is particularly beneficial for the complex analysis of modified mycotoxins like 3'-Hydroxy-T-2 toxin. mdpi.com

Method Validation Parameters for Academic Research

The validation of analytical methods is a critical process in academic research to ensure that the data generated are reliable, accurate, and fit for purpose. For the analysis of 3'-Hydroxy-T-2 toxin, a metabolite of the T-2 toxin, method validation establishes the performance characteristics of the analytical procedure and identifies its limitations. This process involves evaluating several key parameters to demonstrate that the method is suitable for its intended use. In the context of mycotoxin analysis, guidelines from bodies like the European Union provide a framework for the required performance criteria. researchgate.netwur.nl While specific regulations for 3'-Hydroxy-T-2 toxin are not as established as for its parent compounds, the validation principles remain consistent.

Key performance characteristics that must be evaluated during the validation of a quantitative method for 3'-Hydroxy-T-2 toxin include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision (repeatability and reproducibility), selectivity, and recovery (trueness/bias). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. mdpi.com The LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. mdpi.com For mycotoxins, regulatory bodies often set specific requirements for the LOQ. For instance, European regulations may stipulate that the LOQ should be less than or equal to half of the maximum level (ML) for a given toxin. wur.nl In academic research, the LOQ must be sufficiently low to measure the concentrations of 3'-Hydroxy-T-2 toxin expected in the samples of interest, such as biological fluids or cell culture media. mdpi.comnih.gov For example, in a study analyzing T-2 and HT-2 toxins in human urine, the LOQ was established at 0.2 ng/mL for T-2 and 0.4 ng/mL for HT-2. mdpi.com Typically, the signal-to-noise ratio for LOD is ≥ 3, while for LOQ it is ≥ 10. mdpi.com

Linearity and Working Range Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be above 0.99. mdpi.commdpi.com The working range is the interval between the LOQ and the upper limit of quantification, within which the method provides accurate and precise results. A study validating a method for multiple mycotoxins, including T-2 and HT-2, confirmed linearity with r² values greater than 0.990 over a concentration range of 0.1 to 20 ng/mL. mdpi.com

Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed in terms of relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): This evaluates the precision under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day). mdpi.comnih.gov

Reproducibility (Inter-assay or inter-laboratory precision): This assesses the precision under different conditions (e.g., different analysts, different instruments, different days, or different laboratories). nih.goveuropa.eu For mycotoxin methods intended for official control, the relative standard deviation for reproducibility (RSDr) should generally be ≤20%. wur.nl In a collaborative study for T-2 and HT-2 toxins in cereals, the RSD for reproducibility (RSDR) for the sum of the toxins was 17% at a contamination level of about 32 µg/kg. europa.eu

Recovery (Trueness/Accuracy) Recovery studies determine the accuracy of a method by measuring the proportion of the analyte that can be extracted and quantified from a sample matrix. This is typically done by analyzing blank samples spiked with a known concentration of the analyte. acs.orgresearchgate.net The results are expressed as a percentage of the known amount added. Acceptable recovery ranges are often defined by regulatory guidelines; for many mycotoxin methods, this falls between 70% and 120%. mdpi.com For example, a validation study for T-2 and HT-2 in baby food reported mean recovery values of 102%. europa.eu Another study on various mycotoxins in feed showed apparent recoveries higher than 86% for all analytes. researchgate.net

Selectivity and Specificity Selectivity refers to the ability of the method to accurately measure the analyte of interest without interference from other compounds present in the sample matrix, such as other mycotoxins, their metabolites, or matrix components. researchgate.net This is particularly important for 3'-Hydroxy-T-2 toxin, as it may be present alongside its parent toxins (T-2 toxin, HT-2 toxin) and other metabolites. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for ensuring high selectivity. acs.orgeuropa.eu

The following tables provide illustrative examples of method validation data from academic research on T-2 and HT-2 toxins, which are structurally similar to 3'-Hydroxy-T-2 toxin and serve as a proxy for the expected performance parameters.

Table 1: Example Validation Parameters for LC-MS/MS Method in Urine (Data derived from a study on T-2 and HT-2 toxins. mdpi.com)

| Parameter | T-2 Toxin | HT-2 Toxin | Acceptance Criteria |

|---|---|---|---|

| Linearity (r²) | > 0.990 | > 0.990 | r² > 0.99 |

| LOQ (ng/mL) | 0.2 | 0.4 | Sufficient for intended purpose |

| Recovery (%) | 79 - 116 | 85 - 110 | Typically 70-120% |

| Repeatability (RSDr %) | < 15% | < 15% | As low as achievable |

Table 2: Example Precision Data from a Collaborative Study in Cereal Matrix (Data derived from a study on the sum of T-2 and HT-2 toxins. europa.eu)

| Matrix | Contamination Level (µg/kg) | Mean Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |

|---|---|---|---|---|

| Cereal Mix | ~32 | 99 | 12.6 | 17.0 |

| Cereal Mix | ~77 | 99 | 10.1 | 13.0 |

| Baby Food | ~10 | 102 | 10.2 | 25.0 |

Occurrence, Prevalence, and Environmental Distribution of 3 Hydroxy T 2 Toxin

Geographical Distribution and Regional Prevalence

The geographical distribution of 3'-Hydroxy-T-2 toxin is directly tied to the global occurrence of its parent compound, T-2 toxin. T-2 toxin contamination is reported worldwide but is most prevalent in the temperate and colder climate zones of Europe and North America romerlabs.com.

European countries, particularly in Northern and Western regions, report frequent and high levels of contamination with T-2 and HT-2 toxins, especially in oats mdpi.com. Surveys conducted in countries like Norway, Finland, Sweden, and the United Kingdom have shown significant contamination levels in oat grains nih.gov. For instance, a Croatian study found that oats were the most contaminated cereal, with T-2/HT-2 toxins detected in 70% of samples mdpi.com. Eastern Europe has also been identified as a region with high T-2 contamination.

In North America, the prevalence of T-2 toxin in feed ingredients and animal feed is generally considered lower than in Europe nih.gov. Similarly, Central American regions report low levels of T-2 contamination. While T-2 toxin has been reported in Asia, Africa, and South America, the contamination levels and frequency can vary significantly based on local climate conditions romerlabs.commdpi.com. The prevalence of the parent T-2 toxin in these regions indicates a potential risk of exposure and subsequent formation of 3'-Hydroxy-T-2 toxin in local animal and human populations.

Table 2: Regional Prevalence of T-2 and HT-2 Toxins in Cereal Grains

| Region | Prevalence and Concentration Levels | Primary Affected Cereals | Reference |

| Northern & Western Europe | High prevalence and concentration, particularly in oats. | Oats, Barley, Wheat | nih.gov |

| Eastern Europe | Considered to have some of the highest T-2 contamination rates globally. | Cereals and balanced feed | nih.gov |

| Croatia | 70.0% of oat samples, 40.9% of barley, 26.8% of maize, and 19.2% of wheat samples tested positive for T-2/HT-2. | Oats, Barley, Maize, Wheat | mdpi.com |

| North America | Generally low prevalence reported in recent surveys. | Grains and balanced feed | nih.gov |

| Central America | Very low prevalence and concentration levels reported. | Grains and balanced feed | nih.gov |

Influence of Environmental Factors on Natural Occurrence

The natural occurrence of 3'-Hydroxy-T-2 toxin is dependent on the initial production of T-2 toxin by Fusarium fungi, a process heavily influenced by environmental conditions. Fungal growth and mycotoxin production are stimulated by specific factors related to temperature, moisture, and agricultural practices.

Fusarium sporotrichioides, a primary producer of T-2 toxin, thrives in temperatures ranging from -2 to 35°C, with optimal toxin biosynthesis occurring between 20-30°C. High water activity (a_w > 0.88) is also crucial, with the ideal range for T-2 production being 0.980–0.995 a_w. These conditions are often met in temperate regions, particularly when harvest is delayed or storage conditions are improperly managed, leading to cool and damp environments romerlabs.com.

Studies have shown that toxin production is enhanced by high substrate humidity (10-20%) and high relative air humidity (≥ 70%) mdpi.com. Unfavorable weather conditions, such as unseasonal rains during harvest, can promote the growth of mycotoxin-producing molds r-biopharm.com. Climate chamber experiments have demonstrated that lower temperatures (e.g., 10°C) combined with prolonged periods of high humidity can lead to higher contamination of oats with T-2 and HT-2 toxins. The growth stage of the plant at the time of infection is also critical, with inoculation during anthesis (flowering) leading to higher toxin accumulation in grains.

Detection in Food and Feed Matrices

The detection of 3'-Hydroxy-T-2 toxin in food and feed matrices is not a routine analysis, as regulatory focus is on its parent compounds, T-2 and HT-2 toxins. However, the advanced analytical methods developed for multi-mycotoxin screening are capable of identifying a wide range of fungal metabolites, including hydroxylated forms.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of trichothecenes and other mycotoxins in complex food and feed matrices nih.govtentamus.com. This method offers high sensitivity, selectivity, and the ability to simultaneously quantify multiple analytes in a single run americanlaboratory.com. The sample preparation for LC-MS/MS analysis often involves a simple extraction, such as the QuEChERS (Quick, Easy, Cheap, Efficient, Rugged, and Safe) method, followed by a cleanup step using immunoaffinity columns or solid-phase extraction (SPE) to remove matrix interferences nih.govresearchgate.net.

While most validated multi-mycotoxin methods for food and feed list T-2 and HT-2 as target analytes, the inclusion of 3'-Hydroxy-T-2 toxin is uncommon, largely due to the lack of certified reference materials and its primary status as a biomarker rather than a direct food contaminant nih.govnih.gov. However, high-resolution mass spectrometry (HRMS) platforms, such as Q-Orbitrap systems, are powerful tools for identifying and tentatively quantifying metabolites like 3'-Hydroxy-T-2 toxin for which analytical standards may not be readily available nih.govunina.it.

Table 3: Analytical Methods for Trichothecene (B1219388) Analysis in Food & Feed

| Analytical Technique | Abbreviation | Key Features | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity; gold standard for multi-mycotoxin quantification. | nih.govtentamus.com |

| High-Performance Liquid Chromatography | HPLC | Often used with fluorescence or UV detection after derivatization. | researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Requires derivatization to increase volatility; provides high separation efficiency. | researchgate.net |

| Enzyme-Linked Immunosorbent Assay | ELISA | Rapid screening method based on antibody-antigen binding; suitable for high-throughput analysis. | researchgate.net |

Biomarkers of Exposure in Animal Systems (Analytical Perspective)

From an analytical perspective, 3'-Hydroxy-T-2 toxin is a critically important biomarker for assessing exposure to T-2 toxin in animal and human systems nih.gov. Following ingestion, T-2 toxin is rapidly metabolized and excreted, making the parent compound difficult to detect in biological samples after a short period nih.gov. Its metabolites, however, can be detected for a longer duration and provide a more reliable indication of exposure.

The major metabolic pathways for T-2 toxin include hydrolysis to form HT-2 toxin and neosolaniol (B1681912) (NEO), and hydroxylation to produce 3'-Hydroxy-T-2 toxin and 3'-Hydroxy-HT-2 toxin nih.govnih.gov. These phase I metabolites can then undergo phase II conjugation to form glucuronides before excretion nih.gov.

The detection and quantification of these biomarkers are performed using highly sensitive analytical techniques on biological matrices such as urine, feces, and tissues.

Analytical Methodologies : Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), particularly with Orbitrap technology, is an optimal tool for this purpose nih.govunina.it. This method allows for the accurate mass measurement of metabolites, facilitating their identification even without analytical standards. Targeted analysis using triple quadrupole (QqQ) LC-MS/MS is also widely employed for its high sensitivity and specificity in quantifying known biomarkers researchgate.netnih.gov. Gas chromatography-mass spectrometry (GC-MS) has also been used to identify T-2 toxin metabolites in animal excreta and organs.

Sample Preparation : Analysis of biomarkers in complex biological matrices like urine requires robust sample preparation to remove interferences. Techniques include enzymatic hydrolysis (to cleave conjugated metabolites back to their free forms), followed by extraction methods such as salt-assisted liquid-liquid extraction (SALLE), solid-phase extraction (SPE), or the use of immunoaffinity columns nih.govresearchgate.netnih.gov.

Key Findings : Studies have consistently identified 3'-Hydroxy-T-2 and 3'-Hydroxy-HT-2 as major metabolites. For example, a human biomonitoring study in Italy using UHPLC-Q-Orbitrap-HRMS found 3'-Hydroxy-T-2 in 99.7% of urine samples that tested positive for T-2 or its metabolites, highlighting its significance as a biomarker nih.gov.

Table 4: Key Metabolites of T-2 Toxin Used as Biomarkers of Exposure

| Biomarker | Metabolic Pathway | Matrix of Detection | Analytical Technique | Reference |

| 3'-Hydroxy-T-2 toxin | Hydroxylation | Urine, Liver, Excreta | UHPLC-HRMS, GC-MS | nih.govnih.gov |

| HT-2 toxin | Hydrolysis (Deacetylation) | Urine, Tissues, Excreta | LC-MS/MS, UHPLC-HRMS | nih.govnih.gov |

| 3'-Hydroxy-HT-2 toxin | Hydrolysis & Hydroxylation | Urine, Excreta | UHPLC-HRMS, GC-MS | nih.govnih.gov |

| Neosolaniol (NEO) | Hydrolysis | Urine | UHPLC-HRMS | nih.gov |

| T-2-3-glucuronide | Glucuronidation (Phase II) | Urine | UHPLC-HRMS | nih.gov |

| HT-2-4-glucuronide | Glucuronidation (Phase II) | Urine | LC-MS/MS | nih.gov |

Comparative Biological Activity and Structure Activity Relationships of 3 Hydroxy T 2 Toxin

Relative Biological Activity Comparisons with T-2 Toxin

Studies have indicated that 3'-Hydroxy-T-2 toxin exhibits biological activity comparable to, and in some cases, even slightly higher than, its parent compound, T-2 toxin. In terms of inducing apoptosis, a key mechanism of T-2 toxin's cellular toxicity, 3'-Hydroxy-T-2 toxin has been characterized as being as potent as T-2 toxin in mice acs.orgnih.govtandfonline.com. Research investigating the metabolism of T-2 toxin in human colon carcinoma cells (HT-29) and human primary renal proximal tubule epithelial cells (RPTEC) found that 3'-Hydroxy-T-2 toxin was formed in both cell types acs.org.

In in vivo studies, the acute toxicity of 3'-Hydroxy-T-2 toxin has been considered slightly higher than that of T-2 toxin in liver homogenates from monkeys and rats acs.org. Specifically, when administered intraperitoneally to mice, 3'-Hydroxy-T-2 toxin showed an LD50 of 4.6 mg/kg body weight, making it marginally more toxic than T-2 toxin, which had an LD50 of 5.3 mg/kg body weight nih.gov. Furthermore, in studies on antiviral activity against Herpes Simplex Virus Type 2 (HSV-2), hydroxylation at the C-3' position of T-2 toxin to form 3'-Hydroxy-T-2 toxin did not result in a significant decrease in antiviral activity tandfonline.com. This suggests that the hydroxylation at this specific position does not necessarily lead to detoxification, and in some contexts, may even enhance or maintain potency.

The comparative biological activities are summarized in Table 1.

Table 1: Comparative Biological Activity of 3'-Hydroxy-T-2 Toxin and T-2 Toxin

| Compound | Apoptosis Induction (Mice) | Acute Toxicity (Mice, i.p. LD50) nih.gov | Antiviral Activity (HSV-2) tandfonline.com |

| T-2 Toxin | Potent | 5.3 mg/kg bw | High |

| 3'-Hydroxy-T-2 Toxin | As potent as T-2 toxin | 4.6 mg/kg bw (slightly higher toxicity) | Not significantly decreased |

Comparison with Other T-2 Toxin Metabolites (e.g., HT-2 Toxin, T-2 Triol, T-2 Tetraol)

The biological activity of 3'-Hydroxy-T-2 toxin stands in contrast to other common T-2 toxin metabolites, which generally exhibit reduced toxicity. HT-2 toxin, a major metabolite formed by the hydrolysis of the acetyl group at the C-4 position of T-2 toxin, typically shows lower cytotoxic effects than T-2 toxin, although it can still induce apoptosis at higher concentrations acs.orgplos.org. In human primary tubule epithelial cells, T-2 triol and T-2 tetraol demonstrated even lower in vitro toxicity compared to T-2 toxin and HT-2 toxin acs.org.

A clear hierarchy of potency among T-2 toxin and its metabolites has been observed in various cellular models. For instance, in human hepatoma (HepG2) cells, the sequence of potency, as determined by the neutral red cell viability assay, was T-2 toxin > HT-2 toxin > T-2 triol > T-2 tetraol asm.orgnih.gov. This trend is further supported by in vivo studies in mice, where the acute toxicity (LD50, intraperitoneal) decreased progressively: T-2 toxin (5.3 mg/kg bw) > HT-2 toxin (6.5 mg/kg bw) > 3'-hydroxy-HT-2 toxin (22.8 mg/kg bw) nih.gov. Similarly, in broiler chicks, oral LD50 values followed a decreasing order of toxicity: T-2 toxin (5 mg/kg bw) > HT-2 toxin (7 mg/kg bw) > neosolaniol (B1681912) (25 mg/kg bw) > T-2 tetraol (34 mg/kg bw) nih.gov.

Regarding antiviral activity against HSV-2, while 3'-Hydroxy-T-2 toxin and HT-2 toxin did not show a significant decrease in activity compared to T-2 toxin, further hydroxylation or hydrolysis at specific positions led to substantial reductions. For example, hydroxylation at the C-3' position of HT-2 to 3'-hydroxy-HT-2, or hydrolysis at the C-4 position of 3'-hydroxy-T-2 to 3'-hydroxy-HT-2, or hydrolysis at the C-8 position of T-2 to neosolaniol (NEOS) or HT-2 to 4-deacetylneosolaniol (B1223109) (4-DANS), resulted in a greater than 17-fold decrease in their antiviral activity tandfonline.com.

The comparative biological activities of T-2 toxin and its metabolites are summarized in Table 2.

Table 2: Comparative Biological Activity of T-2 Toxin and Key Metabolites

| Compound | Apoptosis Induction (Mice Thymus) nih.govtandfonline.com | Cytotoxicity (HepG2 cells) asm.orgnih.gov | Acute Toxicity (Mice, i.p. LD50) nih.gov | Antiviral Activity (HSV-2) tandfonline.com |

| T-2 Toxin | Potent | Most potent | 5.3 mg/kg bw | High |

| 3'-Hydroxy-T-2 Toxin | As potent as T-2 toxin | Not specified in HepG2, but generally similar to T-2 | 4.6 mg/kg bw (slightly higher) | Not significantly decreased |

| HT-2 Toxin | Greatly decreased | Lower than T-2 | 6.5 mg/kg bw | Not significantly decreased |

| T-2 Triol | Not specified, but generally lower | Lower than HT-2 | Not specified | Greatly decreased |

| T-2 Tetraol | Unable to induce | Least potent | 34 mg/kg bw (broiler chicks, oral) | Greatly decreased |

Structural Features Correlating with Mechanistic Potency

The biological activity and mechanistic potency of T-2 toxin and its metabolites are intrinsically linked to specific structural features of the trichothecene (B1219388) skeleton. A critical determinant of toxicity for all trichothecenes, including 3'-Hydroxy-T-2 toxin, is the presence of the 12,13-epoxy ring wikipedia.orghmdb.ca. This epoxide ring is highly reactive and can interact with nucleophiles and various cellular constituents, contributing significantly to the observed toxic effects wikipedia.org.

Beyond the epoxy ring, the presence and position of hydroxyl and acetyl groups, as well as the structure of the side chains, play vital roles in modulating biological activity hmdb.ca. Research on the structure-activity relationship of T-2 toxin metabolites in inducing thymic apoptosis in mice revealed that both the acetyl group at the C-4 position and the isovaleryl or 3'-hydroxyisovaleryl group at the C-8 position are crucial for inducing cell death via apoptosis nih.govtandfonline.com. The absence of ester groups, as seen in T-2 tetraol, renders the compound unable to induce apoptosis, highlighting the importance of these ester functionalities for potency nih.govtandfonline.com.

Influence of Hydroxylation at the 3'-Position on Molecular Interactions

The hydroxylation at the 3'-position of the isovaleryl side chain (C-8 position) is a significant metabolic transformation of T-2 toxin, often mediated by cytochrome P450 enzymes in the presence of NADPH nih.govnih.govresearchgate.net. Unlike many detoxification pathways, this specific hydroxylation pathway is considered an "activation pathway" because 3'-Hydroxy-T-2 toxin can be equally or even slightly more toxic than the parent T-2 toxin researchgate.net.

The sustained potency of 3'-Hydroxy-T-2 toxin is thought to be related to its metabolic fate. While 3'-Hydroxy-T-2 toxin is rapidly formed from T-2 toxin, its subsequent metabolic conversion is relatively slow tandfonline.com. This slower elimination means that the potent 3'-Hydroxy-T-2 molecule is retained in the body for a longer duration, contributing to its sustained toxic effects in vivo tandfonline.com. This suggests that the addition of a hydroxyl group at the 3'-position does not significantly alter the molecular interactions critical for its biological activity, such as ribosomal binding and subsequent protein synthesis inhibition, which is a primary mechanism of action for T-2 toxin wikipedia.org. The retention of the key structural features necessary for toxicity, particularly the 12,13-epoxy ring and the essential ester groups, despite the hydroxylation, underpins its potent biological effects.

Challenges and Future Directions in 3 Hydroxy T 2 Toxin Research

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of trichothecenes, including T-2 toxin and its metabolites like 3'-Hydroxy-T-2 toxin, is a complex process initiated by the cyclization of farnesyl pyrophosphate to trichodiene (B1200196), followed by subsequent oxygenation researchgate.net. While some biosynthetic genes involved in trichothecene (B1219388) production by toxigenic Fusarium species have been reported, the full understanding of the ecology of F. sporotrichioides and F. langsethiae, as well as the influence of environmental factors on their growth and activation of biosynthetic genes, remains incomplete nih.govresearchgate.net.

A significant challenge lies in identifying and characterizing all the specific enzymes responsible for the hydroxylation steps that lead to 3'-Hydroxy-T-2 toxin. T-2 toxin undergoes hydroxylation at the C8 isovaleroxy residue to form 3'-Hydroxy-T-2 toxin nih.gov. This hydroxylation is mediated via cytochrome P450 esterases in intestinal and hepatic microsomes across various species, though interspecies metabolic differences and the specific enzymes mediating the biotransformation of related metabolites like HT-2 toxin have not been comprehensively investigated researchgate.net. Future research needs to employ advanced genomic and proteomic approaches to pinpoint these undiscovered enzymes and fully map the intricate biosynthetic pathways. This includes investigating the relaxed substrate specificities of P450s, which might allow individual orthologs to modify multiple trichothecene biosynthetic intermediates researchgate.net.

Advanced Mechanistic Studies on Cellular Signaling Networks

T-2 toxin, and by extension its metabolites, are known to induce a ribotoxic stress response in mammalian cells, leading to apoptosis, a process mediated by protein kinase signaling cascades europa.eumdpi.com. T-2 toxin inhibits protein synthesis by binding to the 60S ribosomal subunit, which then leads to secondary disruption of DNA and RNA synthesis and subsequent apoptosis nih.govmdpi.commdpi.com. This also involves oxidative stress, mitochondrial DNA damage, and disturbances in cell signaling and inflammatory pathways mdpi.com.

Development of Novel Analytical Approaches for Trace Level Detection

The reliable determination of T-2 and HT-2 toxins, and by extension their metabolites like 3'-Hydroxy-T-2 toxin, is challenging due to their low molecular weight and the need for high sensitivity and selectivity europa.euresearchgate.net. Current analytical methods often involve chromatographic techniques like Gas-Liquid Chromatography (GLC) and High-Pressure Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) nih.goveuropa.eu. Immunoaffinity chromatography (IAC-MS) is also used for its superior purification selectivity europa.euacs.org.

Despite these advancements, there is a continuous need for novel analytical approaches capable of trace-level detection of 3'-Hydroxy-T-2 toxin in complex biological and food matrices. Challenges include the emergence of new and unknown adulterants, making detection more complex acs.org. Future directions include the development of highly sensitive and rapid on-site tests, which would allow for increased surveillance and proactive rather than reactive responses to contamination nih.govresearchgate.net. This could involve exploring advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) for comprehensive profiling of metabolites acs.orgnih.govresearchgate.net. Furthermore, the development of novel biosensors and aptamers with high specificity for 3'-Hydroxy-T-2 toxin could revolutionize rapid and portable detection methods, as has been explored for T-2 and HT-2 toxins researchgate.netncl.ac.uk.

Comprehensive Understanding of Biotransformation Dynamics Across Diverse Biological Systems

3'-Hydroxy-T-2 toxin is a significant metabolite formed through the biotransformation of T-2 toxin, primarily via hydroxylation researchgate.netmdpi.com. This process occurs rapidly in various biological systems, including animals and plants nih.govresearchgate.netresearchgate.net. The biotransformation of T-2 toxin is complex, involving hydrolysis, hydroxylation, and glucuronidation, leading to numerous metabolites mdpi.commdpi.com. For instance, in humans, 3'-OH-T-2 has been found to be highly prevalent in urine samples mdpi.com.

A comprehensive understanding of the biotransformation dynamics of 3'-Hydroxy-T-2 toxin across diverse biological systems (e.g., different animal species, plants, and microorganisms) is still developing. Significant differences in metabolic pathways have been observed between ruminants and non-ruminants, and even between male and female rats researchgate.netmdpi.com. While hydroxylation appears to be a main biotransformation pathway of T-2, the prevalence of hydrolyzed products like HT-2 can also be due to dietary exposure mdpi.com.

Future research should focus on:

Interspecies Variability : Elucidating the specific enzymes (e.g., cytochrome P450 isoforms) and metabolic pathways responsible for 3'-Hydroxy-T-2 toxin formation and further degradation in different species, including humans, livestock, and crops researchgate.netnih.gov.

Microbial Biotransformation : Investigating the role of microbial communities in the gut and in environmental matrices (e.g., soil, water) in the biotransformation of T-2 toxin to 3'-Hydroxy-T-2 toxin and its subsequent degradation nih.gov.

Toxicokinetics : Detailed toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of 3'-Hydroxy-T-2 toxin itself, rather than solely focusing on T-2 toxin.

Predictive Modeling for Fungal Production and Mycotoxin Occurrence

The production of T-2 toxin and its metabolites by Fusarium species is influenced by environmental factors such as humidity, temperature, and oxygen levels nih.gov. Predictive models for Fusarium growth and subsequent mycotoxin production are considered beneficial for forecasting contamination risks and aiding early mitigation strategies nih.govresearchgate.netmdpi.com.

However, existing predictive models often face limitations. For example, some models for mycotoxin production have been challenging to validate due to toxin production occurring within very narrow temperature ranges mdpi.com. A significant challenge lies in developing more robust and accurate predictive models specifically for the occurrence of 3'-Hydroxy-T-2 toxin, which is a metabolite rather than a primary fungal product. This requires integrating complex data on:

Environmental Factors : More precise data on how specific environmental conditions influence not only fungal growth but also the metabolic pathways within the fungus that lead to the production of T-2 toxin and its subsequent hydroxylation.

Fungal Strain Variability : Accounting for variations in mycotoxin production and metabolic profiles among different Fusarium strains nih.govd-nb.info.

Crop-Specific Dynamics : Developing models that consider the specific interactions between fungal growth, mycotoxin production, and plant metabolism in various cereal crops (e.g., oats, wheat, maize, barley, rice, soybeans), as plants can also metabolize these toxins researchgate.netd-nb.info.

Multi-Toxin Interactions : Incorporating the co-occurrence and potential synergistic or antagonistic effects of multiple mycotoxins and their metabolites in predictive models d-nb.info.

Future research should aim to develop dynamic, data-driven models that can predict the prevalence and levels of 3'-Hydroxy-T-2 toxin based on environmental conditions, agricultural practices, and fungal population dynamics, moving beyond general mycotoxin prediction to metabolite-specific forecasting.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of T-2 toxin leading to 3'-Hydroxy-T-2 toxin formation, and which enzymes are involved?

- The metabolism of T-2 toxin to 3'-Hydroxy-T-2 toxin occurs predominantly via hydroxylation at the C-3' position. CYP3A isoforms (e.g., CYP3A46 in pigs) are critical for this hydroxylation, while carboxylesterases facilitate hydrolysis of acetyl groups. In vitro studies using liver microsomes or S9 fractions demonstrate that esterase inhibitors shift metabolism toward hydroxylation, increasing 3'-Hydroxy-T-2 yields .

Q. What analytical methods are validated for detecting and quantifying 3'-Hydroxy-T-2 toxin in biological matrices?

- Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) is widely used for metabolite identification. For example, studies in chickens and pigs employed this method to detect sulfated and hydroxylated derivatives of 3'-Hydroxy-T-2 in bile and feces. Method validation should include sensitivity (LOQ < 1 µg/L), specificity, and recovery rates, as demonstrated in avian models .

Q. How does 3'-Hydroxy-T-2 toxin contribute to the overall toxicity profile of T-2 toxin?

- While 3'-Hydroxy-T-2 retains immunotoxic and cytotoxic properties, its potency varies by species. In pigs, CYP3A46-mediated hydroxylation correlates with lipid metabolism disruption and oxidative stress in hepatocytes. However, ruminants exhibit resistance due to microbial degradation in the rumen, reducing systemic exposure .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing in vitro and in vivo metabolism of T-2 toxin to 3'-Hydroxy-T-2 toxin?

- Model selection: Use liver S9 fractions or primary hepatocytes for in vitro studies to retain phase I/II enzyme activity. In vivo, species-specific factors (e.g., gut microbiota in ruminants) must be controlled. For example, rat liver S9 fractions produce 3'-OH-T-2 as a minor metabolite, whereas chicken models show extensive sulfation and hydroxylation .

- Inhibitor use: Diethyl p-nitrophenyl phosphate (10⁻⁴ M) suppresses esterase activity in vitro, isolating hydroxylation pathways for mechanistic studies .

Q. How can contradictory data on 3'-Hydroxy-T-2 toxin's stability and detection across studies be resolved?

- Discrepancies arise from matrix effects (e.g., bile vs. plasma) and degradation during sample preparation. Implement stabilization techniques (e.g., immediate acidification, cold-chain storage) and cross-validate findings using isotopic labeling (e.g., ¹³C-T-2 toxin) to track metabolite recovery .

Q. What mechanistic insights explain the species-specific differences in 3'-Hydroxy-T-2 toxin accumulation?

- Pigs and chickens exhibit high CYP3A46/CYP3A4 activity, favoring 3'-Hydroxy-T-2 formation. Conversely, ruminants metabolize T-2 toxin via rumen microbiota, producing less toxic deepoxy metabolites. Transcriptomic profiling of hepatic xenobiotic metabolism genes (e.g., CES1C, EPHX1) can clarify interspecies variability .

Q. What are the implications of 3'-Hydroxy-T-2 toxin's synergistic effects with other mycotoxins in mixed contamination scenarios?

- Co-exposure with fusaric acid or HT-2 toxin amplifies oxidative stress and apoptosis in vitro. Use combinatorial exposure models (e.g., 3D hepatocyte spheroids) and multi-omics approaches (transcriptomics/proteomics) to identify synergistic pathways .

Methodological Recommendations

- Metabolite Identification : Combine high-resolution MS with nuclear magnetic resonance (NMR) for structural confirmation of novel derivatives (e.g., 3′-OH-T-2 3-SO₃H) .

- Toxicity Assessment : Employ transcriptomic arrays to map genes dysregulated by 3'-Hydroxy-T-2, such as lipid metabolism (PPARα) and apoptosis (CASP3) markers .

- Ethical Compliance : Follow OECD guidelines for in vivo studies, including humane endpoints and tissue sampling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.